molecular formula C16H22N4O4S4 B12163598 3,3'-disulfanediylbis(4-amino-N-ethylbenzenesulfonamide)

3,3'-disulfanediylbis(4-amino-N-ethylbenzenesulfonamide)

Cat. No.: B12163598
M. Wt: 462.6 g/mol
InChI Key: WRDOMYPXGSDAAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3’-Disulfanediylbis(4-amino-N-ethylbenzenesulfonamide) is a complex organic compound characterized by the presence of sulfonamide groups and a disulfide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-disulfanediylbis(4-amino-N-ethylbenzenesulfonamide) typically involves the reaction of 4-amino-N-ethylbenzenesulfonamide with a disulfide-forming reagent. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like triethylamine. The reaction is usually carried out under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3,3’-Disulfanediylbis(4-amino-N-ethylbenzenesulfonamide) undergoes various chemical reactions, including:

    Oxidation: The disulfide linkage can be oxidized to form sulfonic acids.

    Reduction: The disulfide bond can be reduced to thiols using reducing agents like dithiothreitol (DTT).

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.

    Reduction: Reducing agents such as DTT or sodium borohydride are employed.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides are used under basic conditions.

Major Products Formed

    Oxidation: Sulfonic acids and other oxidized derivatives.

    Reduction: Thiols and related compounds.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3,3’-Disulfanediylbis(4-amino-N-ethylbenzenesulfonamide) has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a probe for studying disulfide bond formation.

    Medicine: Explored for its antibacterial and antifungal properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3,3’-disulfanediylbis(4-amino-N-ethylbenzenesulfonamide) involves its interaction with biological molecules through its sulfonamide and disulfide groups. The sulfonamide groups can inhibit enzymes by mimicking the structure of natural substrates, while the disulfide linkage can interact with thiol groups in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • 3,3’-Disulfanediylbis(4-amino-N-methylbenzenesulfonamide)
  • 3,3’-Disulfanediylbis(4-amino-N-propylbenzenesulfonamide)

Comparison

Compared to its analogs, 3,3’-disulfanediylbis(4-amino-N-ethylbenzenesulfonamide) is unique due to its specific ethyl substitution, which can influence its solubility, reactivity, and biological activity. This makes it particularly interesting for applications where these properties are crucial.

Properties

Molecular Formula

C16H22N4O4S4

Molecular Weight

462.6 g/mol

IUPAC Name

4-amino-3-[[2-amino-5-(ethylsulfamoyl)phenyl]disulfanyl]-N-ethylbenzenesulfonamide

InChI

InChI=1S/C16H22N4O4S4/c1-3-19-27(21,22)11-5-7-13(17)15(9-11)25-26-16-10-12(6-8-14(16)18)28(23,24)20-4-2/h5-10,19-20H,3-4,17-18H2,1-2H3

InChI Key

WRDOMYPXGSDAAX-UHFFFAOYSA-N

Canonical SMILES

CCNS(=O)(=O)C1=CC(=C(C=C1)N)SSC2=C(C=CC(=C2)S(=O)(=O)NCC)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.